molecular formula C8H7BrO2 B1594458 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one CAS No. 33816-51-2

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one

Cat. No. B1594458
CAS RN: 33816-51-2
M. Wt: 215.04 g/mol
InChI Key: MSEOPRICQZFYBP-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one is a chemical compound with the CAS number 33816-51-2 . It has a molecular weight of 215.04 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one can be analyzed using various spectroscopic methods. For instance, it has been analyzed using 2 NMR and 1 MS (GC) spectra .


Physical And Chemical Properties Analysis

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one has a melting point of 189-190 °C and a predicted boiling point of 269.1±40.0 °C . Its predicted density is 1.862±0.06 g/cm3 .

Scientific Research Applications

Heterocyclic Synthesis

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one and its derivatives have significant applications in the field of heterocyclic synthesis. These compounds serve as essential intermediates in the construction of complex heterocyclic structures. For instance, Martins (2002) reported the synthesis of a series of 5-bromo-4-methoxy-1,1,1-trihalo-3-alken-2-ones, demonstrating their utility in synthesizing heterocyclic compounds (Martins, 2002). Additionally, a review by Mittersteiner et al. (2020) highlighted the use of brominated β-alkoxyvinyl trihalomethyl ketones, including 5-bromo derivatives, as promising synthons in heterocyclic synthesis (Mittersteiner et al., 2020).

Synthesis of Analogues and Derivatives

The compound is also pivotal in the synthesis of various structural analogues. Research by Shishov et al. (2014) involved the synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from a bromo-methoxybenzene derivative, highlighting the compound's role in creating bioisosteric analogues of colchicine (Shishov et al., 2014).

Reactions with Alumole Derivatives

In the field of organometallic chemistry, the compound has been used in studies involving alumole derivatives. Agou et al. (2015) described the reaction of a bromo-alumacyclohepta-triene derivative, which is key in understanding the reactivity and structural properties of these organometallic compounds (Agou et al., 2015).

Organosilicon Synthesis

Geyer et al. (2015) explored the synthesis of organosilicon compounds, where 5-bromo-2-methoxycyclohepta-2,4,6-trien-1-one derivatives played a role in the development of new silicon-containing heterocycles (Geyer et al., 2015).

Antiviral and Antiproliferative Activity

Research has also been conducted on the antiproliferative and antiviral potential of derivatives of this compound. Narayana et al. (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles, evaluating their antiproliferative activity, indicating potential medicinal applications (Narayana et al., 2010).

Synthesis of Pyrimidines and Analogues

The compound has also been used in the synthesis of pyrimidines and their analogues, which have significant implications in medicinal chemistry. Aquino et al. (2017) utilized 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a closely related compound, to synthesize (1,2,3-triazol-1-yl)methyl-pyrimidines, showcasing its role in creating biologically active molecules (Aquino et al., 2017).

Role in Organometallic Chemistry

In organometallic chemistry, the compound's derivatives are valuable for understanding the reactivity and bonding in metal complexes. Sharutin et al. (2014) synthesized tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates, contributing to the knowledge of antimony-based organometallics (Sharutin et al., 2014).

Future Directions

ChemScene provides 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one (CAS 33816-51-2) in-stock or backordered impurities, bulk custom synthesis, and procurement . This suggests potential future directions in the manufacturing and sourcing of this compound.

properties

IUPAC Name

5-bromo-2-methoxycyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-5-3-6(9)2-4-7(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEOPRICQZFYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345374
Record name 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one

CAS RN

33816-51-2
Record name 5-Bromo-2-methoxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MG Banwell, JM Cameron, MP Collis… - Australian Journal of …, 1991 - CSIRO Publishing
The bromotropolones (4), (5) and (10) undergo palladium-mediated cross coupling with a wide range of organostannanes to produce alkenyl -, alkyl- and aryl-substituted tropolones . …
Number of citations: 62 www.publish.csiro.au
CCN CROSS-COUPLING - core.ac.uk
I am also very grateful to Prof. Dr. Konstantin Karaghiosoff for being my second referee. Thank you for all the discussions about mechanisms, crystal structures and Genova! I also would …
Number of citations: 4 core.ac.uk
MG Banwell, JM Cameron, MP Collis… - Australian journal of …, 1997 - CSIRO Publishing
The C-stannylated troponoids (2){(8) have been prepared and two of these shown to undergo palladium(0)-catalysed cross-coupling with bromobenzene to give the corresponding …
Number of citations: 16 www.publish.csiro.au
D Haas - 2016 - edoc.ub.uni-muenchen.de
I am also very grateful to Prof. Dr. Konstantin Karaghiosoff for being my second referee. Thank you for all the discussions about mechanisms, crystal structures and Genova! I also would …
Number of citations: 0 edoc.ub.uni-muenchen.de

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